Cas no 2986-23-4 (1,2,3-Trimethylisothiourea)

1,2,3-Trimethylisothiourea 化学的及び物理的性質

名前と識別子

-

- Carbamimidothioic acid,N,N'-dimethyl-, methyl ester

- methyl N,N'-dimethylcarbamimidothioate

- 1,2,3-Trimethylisothiourea

- methyl N,N'-dimethylimidothiocarbamate

- N,N',S-Trimethyl-isothioharnstoff

- N,N',S-trimethyl-isothiourea

- N,N'-Dimethyl-Carbamimidothioic Acid Methyl Ester

- 85451-85-0

- AKOS037643856

- 2986-23-4

- SCHEMBL12040644

- N,N'-DIMETHYLCARBAMIMINOTHIOIC ACID METHYL ESTER

- MFCD08274897

- N,N-DIMETHYLCARBAMIMINOTHIOICACIDMETHYLESTER

- 1100593-55-2

- DTXSID70303272

- NSC157669

- EN300-211466

- N,N'-dimethyl(methylsulfanyl)methanimidamide

- Methyl (Z)-N,N'-dimethylcarbamimidothioate

- NSC-157669

- AKOS006223943

- SCHEMBL2904245

- 1,2,3-Trimethyl-isothiourea

- methyl N, N'-dimethylcarbamimidothioate

- AS-38507

- (E)-Methyl N,N'-dimethylcarbamimidothioate

- A820079

- N,N'-dimethylcarbamimidothioic acid methyl ester

-

- MDL: MFCD08274897

- インチ: InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6)

- InChIKey: BXWQGXOBUMPZLC-UHFFFAOYSA-N

- SMILES: CNC(=NC)SC

計算された属性

- 精确分子量: 118.05600

- 同位素质量: 118.05646950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 7

- 回転可能化学結合数: 2

- 複雑さ: 70.1

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7Ų

- XLogP3: 0.7

じっけんとくせい

- PSA: 49.69000

- LogP: 0.94550

1,2,3-Trimethylisothiourea Security Information

1,2,3-Trimethylisothiourea 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1,2,3-Trimethylisothiourea Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | T898565-100mg |

1,2,3-Trimethylisothiourea |

2986-23-4 | 100mg |

$ 70.00 | 2022-06-02 | ||

| abcr | AB285697-1g |

1,2,3-Trimethyl-isothiourea, 97%; . |

2986-23-4 | 97% | 1g |

€256.00 | 2025-02-19 | |

| abcr | AB285697-250mg |

1,2,3-Trimethyl-isothiourea, 97%; . |

2986-23-4 | 97% | 250mg |

€117.90 | 2025-02-19 | |

| 1PlusChem | 1P00BC6N-5g |

N,N'-DIMETHYLCARBAMIMINOTHIOIC ACID METHYL ESTER |

2986-23-4 | 97% | 5g |

$832.00 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1245711-5g |

N,N'-DIMETHYLCARBAMIMINOTHIOIC ACID METHYL ESTER |

2986-23-4 | 97% | 5g |

$1120 | 2024-06-06 | |

| TRC | T898565-500mg |

1,2,3-Trimethylisothiourea |

2986-23-4 | 500mg |

$ 295.00 | 2022-06-02 | ||

| TRC | T898565-50mg |

1,2,3-Trimethylisothiourea |

2986-23-4 | 50mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB285697-250 mg |

1,2,3-Trimethyl-isothiourea, 97%; . |

2986-23-4 | 97% | 250 mg |

€117.90 | 2023-07-20 | |

| abcr | AB285697-1 g |

1,2,3-Trimethyl-isothiourea, 97%; . |

2986-23-4 | 97% | 1 g |

€256.00 | 2023-07-20 | |

| 1PlusChem | 1P00BC6N-1g |

N,N'-DIMETHYLCARBAMIMINOTHIOIC ACID METHYL ESTER |

2986-23-4 | 97% | 1g |

$255.00 | 2025-02-25 |

1,2,3-Trimethylisothiourea 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

2. Book reviews

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

8. Back matter

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

1,2,3-Trimethylisothioureaに関する追加情報

Professional Introduction to 1,2,3-Trimethylisothiourea (CAS No. 2986-23-4)

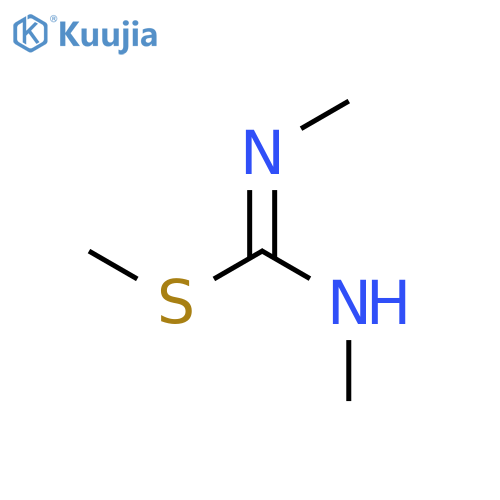

1,2,3-Trimethylisothiourea, with the chemical formula C₄H₉NS₂, is a significant compound in the field of organic synthesis and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the development of various bioactive molecules. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in modern medicinal chemistry.

The molecular structure of 1,2,3-Trimethylisothiourea features a thiourea core substituted with three methyl groups at the 1, 2, and 3 positions. This arrangement imparts a high degree of steric hindrance and electronic richness to the molecule, which are critical factors in its reactivity and utility. The presence of sulfur atoms in the structure allows for diverse chemical transformations, including nucleophilic substitution reactions and coordination with metal ions.

One of the most notable applications of 1,2,3-Trimethylisothiourea is in the synthesis of heterocyclic compounds. Its thiourea moiety serves as a versatile building block for constructing more complex scaffolds found in biologically active molecules. Recent studies have highlighted its role in generating thiazolidine derivatives, which are known for their antimicrobial and anti-inflammatory properties. These derivatives have shown promise in preclinical trials as potential candidates for treating chronic inflammatory diseases.

In addition to its role in heterocyclic chemistry, 1,2,3-Trimethylisothiourea has been explored as a precursor in the development of novel agrochemicals. Researchers have leveraged its reactivity to synthesize thiourea-based compounds that exhibit herbicidal and fungicidal activities. These findings are particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly crop protection agents.

The compound's ability to act as a chelating agent has also garnered attention in recent years. By coordinating with transition metals such as copper and zinc, 1,2,3-Trimethylisothiourea forms stable complexes that have been investigated for their catalytic and therapeutic potential. For instance, copper complexes derived from this compound have demonstrated efficacy in neutralizing reactive oxygen species (ROS), making them attractive candidates for antioxidant therapies.

From a synthetic chemistry perspective, 1,2,3-Trimethylisothiourea offers a straightforward route to more complex molecules through its participation in condensation and cyclization reactions. Its use as an intermediate in peptide mimetics has been particularly noteworthy. The thiourea group can be strategically incorporated into peptide-like structures to enhance stability and bioavailability, which are crucial factors in drug design.

The pharmaceutical industry has also explored 1,2,3-Trimethylisothiourea as a potential scaffold for antiviral agents. Its structural motifs have been incorporated into molecules that target viral proteases and polymerases. Preliminary studies suggest that certain derivatives exhibit inhibitory activity against RNA viruses, including those responsible for respiratory infections. This area of research is especially pertinent given the ongoing global emphasis on antiviral drug discovery.

Another emerging application of 1,2,3-Trimethylisothiourea is in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a corrosion inhibitor. These complexes can adsorb onto metal surfaces to prevent oxidative degradation, making them valuable additives in coatings and protective treatments for industrial equipment.

The synthesis of 1,2,3-Trimethylisothiourea itself involves well-established methods that typically start from dimethyl thiourea or related precursors under controlled conditions. Advances in catalytic processes have improved the efficiency and yield of these reactions, making the compound more accessible for large-scale applications. Purification techniques such as recrystallization or column chromatography ensure high purity levels required for sensitive pharmaceutical applications.

In conclusion,1,2,3-Trimethylisothiourea (CAS No. 2986-23-4) is a multifaceted compound with broad utility across organic synthesis and pharmaceutical research. Its unique structural features enable diverse applications ranging from heterocyclic chemistry to agrochemicals and materials science. As research continues to uncover new possibilities,1-methylisothiourea will undoubtedly remain at the forefront of innovation in medicinal chemistry.

2986-23-4 (1,2,3-Trimethylisothiourea) Related Products

- 161385-93-9(4-(1,3-thiazol-2-yl)oxan-4-ol)

- 64890-06-8(7-Nitro-2-phenyl-1h-indole)

- 72447-43-9(Ammonium Dodecanedioate Dibasic)

- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)

- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)

- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)

- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)

- 1202063-27-1(D-Alanine-D4)

- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)

- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)